molecular formula C13H21N3O B13312413 (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide

Cat. No.: B13312413
M. Wt: 235.33 g/mol
InChI Key: HKYIQKAMLOITOW-LBPRGKRZSA-N
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Description

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide is a chiral small molecule featuring a pyridine heterocycle and a tertiary amide functionality. Compounds with pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in molecules with diverse biological activities. The stereochemistry and specific substitution pattern of this molecule make it a valuable intermediate for the synthesis of more complex target compounds. Researchers may utilize it in the development of potential therapeutic agents, as building blocks in automated synthesis platforms, or as a standard in analytical method development. Its structure suggests potential utility in creating molecular hybrids, a strategy used to design new ligands by combining pharmacophoric units from different bioactive parent molecules to create novel architectures with targeted properties.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide

InChI

InChI=1S/C13H21N3O/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11/h4-5,7-8,10,12H,6,9,14H2,1-3H3/t12-/m0/s1

InChI Key

HKYIQKAMLOITOW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N

Canonical SMILES

CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Chemical Synthesis

The chemical synthesis typically follows a sequence of amide bond formation and functional group modifications:

Key Steps :

  • Amide Coupling : Reacting (2S)-2-amino-3-methylbutanoic acid derivatives with 2-(pyridin-4-yl)ethylamine using coupling agents such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.
  • Alkylation : Introducing methyl groups via alkylation reactions with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Salt Formation : Treating the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt, ensuring stoichiometric equivalence for purity.

Purification :

  • Column chromatography (silica gel, methanol/dichloromethane eluent).
  • Recrystallization from ethanol/water mixtures.

Enzymatic Synthesis

An alternative biocatalytic approach utilizes nitrile hydratase (NHase) enzymes to convert nitrile precursors to amides under mild conditions:

Procedure :

  • Substrate: 2-Amino-2,3-dimethylbutyronitrile.
  • Enzyme Source: Rhodococcus qingshengii or Nocardia globerula strains.
  • Conditions: pH 6.0–10.0, 20–40°C, yielding >90% conversion efficiency.

Advantages :

  • Reduced environmental impact compared to chemical methods.
  • High enantioselectivity for the (2S)-configuration.

Industrial Production Methods

Scalable processes prioritize efficiency and cost-effectiveness:

Parameter Chemical Method Enzymatic Method
Reactor Type Batch or continuous flow reactors Fed-batch bioreactors
Catalyst HATU, DCC Immobilized NHase
Solvent DMF, dichloromethane Aqueous buffer
Yield 70–85% 88–92%
Purity >98% (HPLC) >95% (HPLC)

Optimization Strategies :

  • Solvent recovery systems to minimize waste.
  • Enzyme immobilization for reuse in multiple cycles.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Metric Chemical Synthesis Enzymatic Synthesis
Reaction Time 12–24 hours 6–8 hours
Byproducts Halogenated waste Minimal organic waste
Energy Consumption High (reflux conditions) Low (ambient temperatures)

Cost Considerations

Analytical Techniques for Verification

Technique Application Example Data
1H/13C-NMR Confirm backbone structure and stereochemistry Pyridine protons: δ 8.2–8.5 ppm
HPLC Assess purity and detect impurities Retention time: 12.3 min (C18 column)
ESI-MS Molecular weight verification m/z 228.2 (free base), 260.2 (salt)

Challenges and Innovations

  • Stereochemical Control : Ensuring enantiopure (2S)-configuration requires chiral catalysts or enzymatic resolution.
  • Scale-Up Limitations : Enzymatic methods face challenges in maintaining activity at industrial scales, addressed via enzyme engineering.

Chemical Reactions Analysis

Oxidation Reactions

The amino and pyridinyl groups are susceptible to oxidation under controlled conditions.

Reaction Reagents/Conditions Product Notes
Amino group oxidationKMnO₄ (acidic conditions)Nitro derivativeForms nitro intermediates .
Pyridine ring oxidationH₂O₂, FeSO₄ catalystPyridine N-oxideEnhances electrophilicity of the ring.

Mechanistic Insight :

  • Oxidation of the amino group proceeds via radical intermediates, leading to nitro or imine derivatives depending on the oxidizing agent.

  • Pyridine N-oxide formation facilitates further electrophilic substitution reactions .

Reduction Reactions

The compound undergoes selective reduction of its functional groups.

Reaction Reagents/Conditions Product Notes
Amide reductionLiAlH₄ (anhydrous ether)Amine derivativeRequires strict anhydrous conditions.
Pyridine hydrogenationH₂, Pd/CPiperidine derivativeReduces aromaticity for flexibility .

Key Findings :

  • LiAlH₄ reduces the amide carbonyl to a methylene group, yielding a tertiary amine.

  • Catalytic hydrogenation of the pyridine ring generates a saturated piperidine structure, altering steric and electronic properties .

Substitution Reactions

The pyridinyl group participates in nucleophilic aromatic substitution (NAS).

Reaction Reagents/Conditions Product Notes
HalogenationCl₂, AlCl₃3-Chloropyridine derivativeActivates ring for further functionalization .
AminationNH₃, Cu catalyst4-Aminopyridine analogueEnhances hydrogen-bonding capacity.

Synthetic Utility :

  • Chlorination at the pyridine 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Direct amination introduces polar groups for biological targeting.

Cross-Coupling Reactions

The pyridinyl group serves as a directing group for transition metal-catalyzed reactions.

Reaction Reagents/Conditions Product Notes
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivativesExpands π-system for material science .
Buchwald-Hartwig aminationPd₂(dba)₃, XPhos ligandN-Aryl substituted analoguesCritical for drug candidate diversification .

Case Study :

  • Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (60°C, THF) achieves >80% yield in synthesizing biaryl hybrids .

Hydrolysis and Condensation

The amide bond undergoes hydrolysis or condensation under acidic/basic conditions.

Reaction Reagents/Conditions Product Notes
Acidic hydrolysisHCl (6M), refluxCarboxylic acid and amine fragmentsUseful for degradative studies.
Schotten-Baumann acylationAcCl, NaOHN-Acylated derivativeModifies solubility and bioavailability.

Applications :

  • Hydrolysis fragments help quantify metabolic stability in pharmacokinetic studies.

Biological Interactions

While not strictly a chemical reaction, the compound’s interactions with enzymes are mechanistically relevant.

Target Interaction Outcome References
Kinase enzymesCompetitive inhibitionDisrupts ATP-binding pocketsPredicted via molecular docking.
Cytochrome P450Metabolic oxidationGenerates hydroxylated metabolitesRelevant for drug metabolism studies .

Scientific Research Applications

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide is an organic compound belonging to the amide class, featuring a butanamide backbone with both an amino group and a pyridinyl group attached. It has several scientific research applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has applications spanning multiple scientific domains:

  • Chemistry It serves as a fundamental building block in synthesizing complex molecules.
  • Biology The compound is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated as a potential drug candidate because of its capacity to interact with specific biological targets.
  • Industry It is used in developing new materials with unique properties.

The compound, a pyridine derivative, has potential biological activities because of its unique structure, including an amino group and a pyridinyl moiety.

Chemical Reactions

This compound undergoes reactions, including:

  • Oxidation This involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate and hydrogen peroxide.
  • Reduction This involves adding hydrogen or removing oxygen, often using reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution This involves replacing one functional group with another, often using reagents like halogens and nucleophiles.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (2R)- vs. (2S)-Enantiomers

The stereochemistry at the C2 position significantly influences molecular interactions. For instance:

  • (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS RN: 49214-87) shares the same backbone but substitutes the pyridin-4-yl ethyl group with a benzyl group. Its enantiomer, (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS RN: 49214-88), differs only in stereochemistry, yet this distinction may alter binding affinities in chiral environments (e.g., enzyme active sites) .
Property (2S)-Target Compound (2R)-Enantiomer (2S)-Benzyl Analog
CAS RN 49214-87 49214-88 49214-87
Molecular Formula C₁₃H₂₀N₂O C₁₃H₂₀N₂O C₁₃H₂₀N₂O
Molecular Weight (g/mol) 220.31 220.31 220.31
Key Substituent Pyridin-4-yl ethyl Pyridin-4-yl ethyl Benzyl

Functional Group Modifications

Pyridine vs. Phenyl Substitutions

Pyridine-containing analogs may exhibit enhanced solubility in polar solvents compared to purely aromatic derivatives .

Complex Butanamide Derivatives

More elaborate analogs, such as (S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide (CAS RN: 192726-05-9), feature extended backbones with hydroxyl, phenyl, and tetrahydropyrimidinone groups.

Compound Molecular Weight Key Functional Groups Potential Applications
Target Compound 220.31 Pyridin-4-yl, dimethylamino Receptor modulation, intermediates
Benzyl Analog 220.31 Benzyl, dimethylamino Synthetic intermediates
Complex Derivative 466.62 Hydroxy, tetrahydropyrimidinone Enzyme inhibition

Biological Activity

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a pyridinyl moiety. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C13H21N3O
  • Molecular Weight : 235.33 g/mol
  • CAS Number : 1355222-58-0
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki–Miyaura Coupling : A widely-used method for forming carbon-carbon bonds under mild conditions.
  • Reagents Used : Common reagents include boronic acids and palladium catalysts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds against bacterial strains, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, specifically by inducing apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
  • Receptor Binding : It potentially interacts with various receptors, altering downstream signaling pathways that regulate cell survival and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:

  • Inhibition Zone Diameter : Average of 15 mm against S. aureus.
  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli.

Study 2: Anticancer Activity in MCF-7 Cells

In a controlled laboratory setting:

  • Cell Viability Assay : The compound reduced MCF-7 cell viability by 50% at a concentration of 25 µM after 48 hours.
  • Apoptosis Detection : Flow cytometry revealed an increase in apoptotic cells when treated with the compound compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2R)-2-Amino-N-pyridin-4-ylbutanamideSimilar backboneModerate antimicrobial activity
3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamideDifferent substituentsHigh anticancer activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide with high enantiomeric purity?

  • Answer : The compound's synthesis typically involves stereoselective amide coupling. Key steps include:

  • Chiral pool synthesis : Use (2S)-2-aminobutanoic acid derivatives as starting materials to retain stereochemistry.

  • Amide bond formation : Employ coupling agents like HATU or EDCI with HOAt for activating the carboxyl group, followed by reaction with N,N-dimethyl-2-(pyridin-4-yl)ethylamine .

  • Purification : Chiral HPLC or crystallization to achieve >98% enantiomeric excess (ee), as demonstrated in structurally related amides .

    Reagent Role Yield Purity
    (2S)-2-Amino acidChiral precursor70-80%95% ee
    HATUCoupling agent--
    Chiral HPLCPurification->98% ee

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Answer : Use a combination of:

  • X-ray crystallography : Resolve the absolute configuration, as done for analogous sulfonamide derivatives .
  • Circular Dichroism (CD) : Compare optical activity with known (2S)-configured compounds.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in NOESY experiments to confirm spatial arrangement .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

  • Answer :

  • HPLC-MS : Quantify impurities (<0.5%) and confirm molecular weight (MW: ~291.37 g/mol).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • Karl Fischer titration : Measure residual solvents (e.g., DMF, <300 ppm) .

Advanced Research Questions

Q. How does the pyridin-4-yl substituent influence receptor selectivity in neurological targets?

  • Answer : The pyridin-4-yl group enhances binding to synaptic vesicle protein 2A (SV2A), a target for anticonvulsants like brivaracetam (a structural analog). Computational docking studies suggest:

  • Hydrogen bonding : Pyridine nitrogen interacts with SV2A’s Glu415.
  • Lipophilic interactions : The ethyl linker optimizes binding pocket occupancy .
  • Selectivity vs. pyridin-2/3-yl analogs : Pyridin-4-yl reduces off-target binding to GABA receptors by 10-fold compared to pyridin-2-yl derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for enantiomers of this compound?

  • Answer : Discrepancies often arise from enantiomeric impurities. Mitigation strategies include:

  • Chiral resolution : Use amylose-based columns for HPLC to isolate (2S)-enantiomer.
  • Bioassays : Compare (2S) vs. (2R) in electrophysiology (IC50_{50} for (2S): 0.3 µM vs. (2R): >100 µM in seizure models) .
  • Metabolic profiling : Assess enantiomer-specific degradation using liver microsomes .

Q. What in vitro models are optimal for evaluating neurotoxicity and efficacy?

  • Answer : Prioritize:

  • Primary neuronal cultures : Measure synaptic density via synaptophysin immunostaining.

  • Patch-clamp electrophysiology : Quantify inhibition of repetitive firing in hippocampal neurons.

  • MTT assays : Assess cytotoxicity (IC50_{50} > 50 µM in SH-SY5Y cells) .

    Model Endpoint Result
    Hippocampal neuronsFiring rate inhibition75% at 1 µM
    SH-SY5Y cellsViability (48h)>90% at 10 µM

Methodological Guidance

Q. How to design SAR studies for optimizing this compound’s metabolic stability?

  • Answer :

  • Structural modifications : Replace the methyl group at position 3 with trifluoromethyl to reduce CYP3A4-mediated oxidation.
  • In vitro assays : Use human liver microsomes + NADPH to measure t1/2_{1/2} (current: ~2h; target: >6h).
  • Computational tools : Predict metabolic hotspots with Schrödinger’s MetaSite .

Q. What crystallographic parameters are critical for resolving this compound’s hydrate forms?

  • Answer :

  • Unit cell dimensions : Monoclinic P21P2_1 symmetry, common in chiral amides.
  • Hydration analysis : Detect water molecules via difference Fourier maps (e.g., 0.5 H2_2O per molecule) .

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